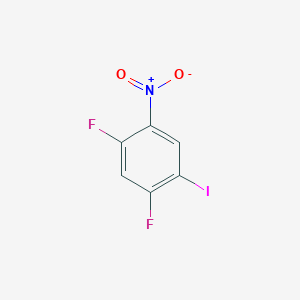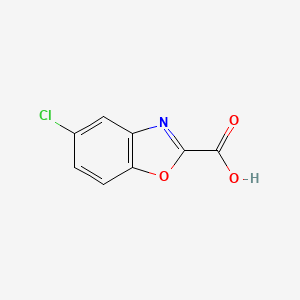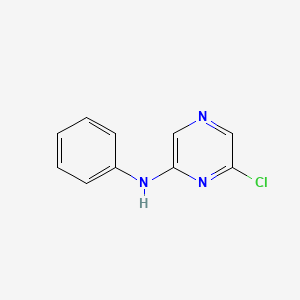
4-Piperidin-4-ylphenol
Übersicht
Beschreibung
“4-Piperidin-4-ylphenol” is a chemical compound with the CAS Number: 62614-84-0 . It has a molecular weight of 177.25 and its molecular formula is C11H15NO . It is a white to yellow solid and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Piperidin-4-ylphenol is 1S/C11H15NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12-13H,5-8H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
4-Piperidin-4-ylphenol has a density of 1.1±0.1 g/cm3 . Its boiling point is 322.2±42.0 °C at 760 mmHg . The compound does not have a specified melting point . Its flash point is 140.8±18.5 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
4-Piperidin-4-ylphenol derivatives have been explored for their antimicrobial properties. A study by Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, demonstrating significant antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Gastric Antisecretory Agents
In the field of gastroenterology, 4-piperidin-4-ylphenol derivatives have been evaluated as gastric antisecretory agents. Scott et al. (1983) identified a compound, 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine (fenoctimine), which showed promising results as a nonanticholinergic gastric antisecretory drug (Scott et al., 1983).
Cannabinoid Receptor Antagonists
These compounds have also been investigated for their potential as cannabinoid receptor antagonists. Lan et al. (1999) studied a series of pyrazole derivatives, including ones with 4-piperidin-4-ylphenol structures, finding potent and selective cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).
Structural and Theoretical Studies
Karthik et al. (2021) performed thermal, optical, etching, structural studies, and theoretical calculations on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, a derivative of 4-piperidin-4-ylphenol. These studies contribute to the understanding of the compound's properties and potential applications (Karthik et al., 2021).
Dopamine Receptor Ligands
Rowley et al. (1997) investigated 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor, highlighting the potential therapeutic applications of 4-piperidin-4-ylphenol derivatives in neuropsychiatric disorders (Rowley et al., 1997).
Antiproliferative Activity
Prasad et al. (2008) synthesized and evaluated diphenyl(piperidin-4-yl) thioamide methanol derivatives for their antiproliferative activity. This research contributes to the exploration of these compounds in cancer research (Prasad et al., 2008).
Safety and Hazards
The safety information for 4-Piperidin-4-ylphenol includes hazard statements H302, H315, and H319 . This indicates that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Relevant Papers
The search results include a review paper on piperidine derivatives . This paper summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . It also covers the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing a piperidine moiety .
Wirkmechanismus
Target of Action
4-Piperidin-4-ylphenol, also known as 4-(piperidin-4-yl)phenol, is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry Piperidine derivatives have been evaluated for potential treatment of hiv, where they interact with the chemokine receptor ccr5 .
Mode of Action
It’s known that piperidine derivatives can act as antagonists to the ccr5 receptor, which is an essential co-receptor in the process of hiv-1 entry . These compounds contain a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
Piperidine derivatives have been associated with the chemokine receptor ccr5 pathway, which plays a crucial role in hiv-1 entry .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction .
Result of Action
Piperidine derivatives have been evaluated for their antagonistic activities against the ccr5 receptor, which could potentially treat hiv-1 infections .
Action Environment
The synthesis and biological evaluation of piperidine derivatives are an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
4-piperidin-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12-13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWVCFSCQUKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440998 | |
| Record name | 4-Piperidin-4-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-4-ylphenol | |
CAS RN |
62614-84-0 | |
| Record name | 4-Piperidin-4-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

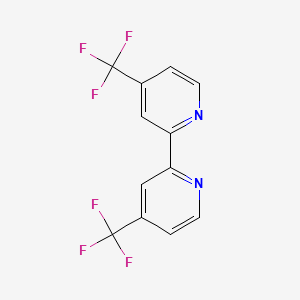
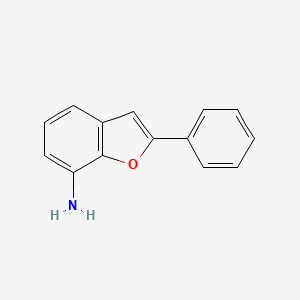
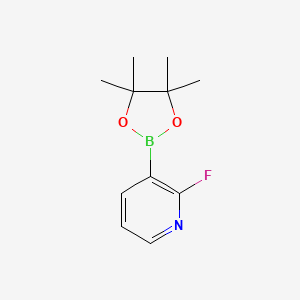
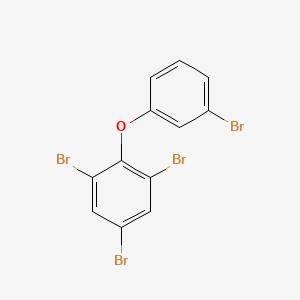
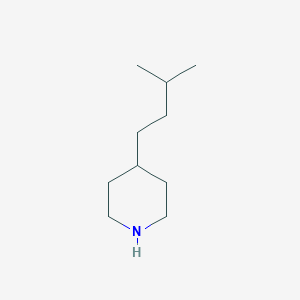
![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)

![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)
